2,7-Dichloro-1,8-naphthyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,7-Dichloro-1,8-naphthyridine derivatives has been explored through various methods, including palladium-catalyzed amidation processes and radical cyclization techniques. One approach involved catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides, yielding diamido-1,8-naphthyridines with good functional-group tolerance (G. Ligthart et al., 2006). Another method utilized tin-free radical cyclizations for constructing fused nitrogen-containing rings, demonstrating the versatility of 2,7-dichloro-1,8-naphthyridine in synthesizing complex heterocyclic compounds (E. Bacqué et al., 2004).
Molecular Structure Analysis
Structural characterization of 2,7-Dichloro-1,8-naphthyridine derivatives has revealed intricate molecular configurations. For instance, compounds derived from 2,7-dichloro-1,8-naphthyridine have been shown to exhibit diverse crystalline structures, demonstrating the compound's adaptability in forming various molecular architectures with potential opto-electrical applications (Kunyan Wang et al., 2012).
Chemical Reactions and Properties
The reactivity of 2,7-Dichloro-1,8-naphthyridine with nucleophiles has been extensively studied, showcasing its versatility in undergoing monosubstitution and disubstitution reactions. This reactivity pattern is crucial for the synthesis of a wide range of derivatives with varying functional groups, further expanding the compound's utility in chemical synthesis and material science (S. Sirakanyan et al., 2014).
Physical Properties Analysis
The physical properties of 2,7-Dichloro-1,8-naphthyridine derivatives have been characterized, indicating high thermal stability and phase transition temperatures. These findings are significant for the development of new materials with potential applications in electronics and photonics (Kunyan Wang et al., 2012).
Chemical Properties Analysis
The chemical properties of 2,7-Dichloro-1,8-naphthyridine derivatives, such as their ability to form complexes with metals and undergo various organic transformations, have been explored. These studies highlight the compound's potential as a versatile building block in organic synthesis and coordination chemistry (Ajay N Singh & R. Thummel, 2009).
Scientific Research Applications
DNA Sequencing and Base Pair Reading : One study highlighted the potential of 1,8-naphthyridine-2,7-diamine as a universal DNA base pair reader, useful in DNA sequencing by electron tunneling, where it generates distinguishable signatures for each base pair (Liang, Lindsay, & Zhang, 2012).
Fluoride Ion Sensing : Another research synthesized functionalized derivatives from a 2-amino-5,7-dimethyl-1,8-naphthyridine scaffold, showing potential for fluoride ion sensing (Chahal, Dar, & Sankar, 2018).
Suzuki-Miyaura Reactions : A study on Suzuki-Miyaura reactions of 2,7-dichloro-1,8-naphthyridine yielded high yields of 2,7-diaryl-1,8-naphthyridine, demonstrating its utility in organic synthesis (Ehlers et al., 2013).
Supramolecular Chemistry Building Block : The scalable production of 2,7-diamino-1,8-naphthyridine makes it a useful building block for supramolecular chemistry (Park, Mayer, Nakashima, & Zimmerman, 2005).
Base Catalysis in Pharmaceutical Synthesis : Bimacrocyclic pyridines and 1,8-naphthyridines have shown high activity in base-catalyzed alcohol addition to diphenylketene, relevant in pharmaceutical synthesis (Liebig & Lüning, 2014).
Amidation Reactions : The Pd-catalyzed amidation of 2,7-dichloro-1,8-naphthyridines with primary amides yields 2,7-diamido-1,8-naphthyridines, beneficial in organic synthesis due to its good functional-group tolerance (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).
Catalysis in Oxidation Reactions : Ruthenium complexes with naphthyridine ligands have been found to show catalytic activity in oxidation reactions, such as alcohol oxidation and trans-stilbene epoxidation (Boelrijk, Neenan, & Reedijk, 1997).
Therapeutic and Medicinal Applications : Derivatives of 1,8-naphthyridine exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, making them potential candidates for therapeutic and medicinal uses (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Inhibitors of Efflux Pumps in Bacteria : 1,8-naphthyridine sulfonamides have been studied for their potential as inhibitors of TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, which could improve antibiotic resistance (Oliveira-Tintino et al., 2020).
Metal-Free Hydrogenation : The borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been successfully achieved with high yields and enantioselectivity, demonstrating its utility in organic synthesis (Wang, Feng, & Du, 2016).
properties
IUPAC Name |
2,7-dichloro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQOZWTYDPEPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447654 | |
Record name | 2,7-dichloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-1,8-naphthyridine | |
CAS RN |
55243-02-2 | |
Record name | 2,7-dichloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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